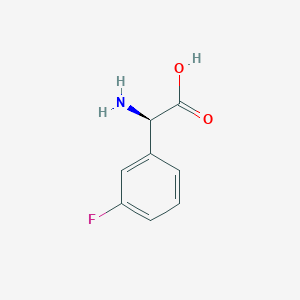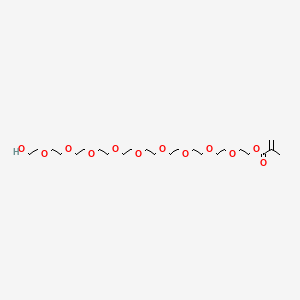
5,7-Difluoro-2-methylquinoline
Übersicht
Beschreibung
5,7-Difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7F2N . It is a solid or semi-solid or liquid substance at room temperature .
Synthesis Analysis
Fluorinated quinolines, such as 5,7-Difluoro-2-methylquinoline, can be synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A simple continuous reaction involving a hydrogen transfer reaction in the presence of a catalyst has also been reported for the synthesis of 2-methylquinoline compounds .Molecular Structure Analysis
The InChI code for 5,7-Difluoro-2-methylquinoline is 1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
5,7-Difluoro-2-methylquinoline has a molecular weight of 179.17 g/mol . It is a solid or semi-solid or liquid substance at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The incorporation of a fluorine atom into the quinoline ring system often enhances biological activity. In the case of 5,7-Difluoro-2-methylquinoline, researchers have observed antibacterial properties. This compound could potentially serve as a basis for developing novel antibiotics or antimicrobial agents .
Antineoplastic Potential
Quinolines, including fluorinated derivatives, have been investigated for their antineoplastic effects. 5,7-Difluoro-2-methylquinoline might exhibit promising activity against cancer cells. Further studies are needed to explore its mechanisms and potential clinical applications .
Antiviral Applications
Given the success of quinoline-based drugs in antiviral therapy, researchers have explored fluorinated quinolines for their antiviral properties. 5,7-Difluoro-2-methylquinoline could be a candidate in this context, although specific data on its antiviral activity remain to be elucidated .
Enzyme Inhibition
Quinolines often act as enzyme inhibitors. By modifying the quinoline scaffold with fluorine atoms, researchers aim to enhance enzyme-binding affinity. 5,7-Difluoro-2-methylquinoline may exhibit inhibitory effects against specific enzymes, making it relevant for drug discovery .
Liquid Crystal Components
Fluorinated quinolines find applications beyond medicine. Some derivatives serve as components in liquid crystals, which are crucial for display technologies (such as LCD screens). While specific studies on 5,7-Difluoro-2-methylquinoline in this context are limited, its structural features make it an interesting candidate .
Cyanine Dyes and Commercial Production
Quinoline-based compounds contribute to the production of cyanine dyes. These dyes are widely used in imaging, staining, and fluorescence applications. Although not directly studied for this purpose, 5,7-Difluoro-2-methylquinoline’s potential as a precursor for such dyes warrants exploration .
Safety and Hazards
Zukünftige Richtungen
Fluorinated quinolines have found applications in various fields including medicine and agriculture . The growing interest in these compounds has stimulated research studies aimed at developing novel methods of synthesis and studying their reactivity . Future research may focus on these areas as well as potential practical applications of these compounds .
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives, which include 5,7-difluoro-2-methylquinoline, have been used in the development of various drugs, such as antimalarial drugs like fluoroquine and mefloquine . These drugs primarily target the enzymes of the pathogen, inhibiting their function and leading to the pathogen’s death .
Mode of Action
Quinoline derivatives are known to interact with their targets, often enzymes, by binding to their active sites and inhibiting their function . This interaction can lead to changes in the pathogen’s metabolic processes, ultimately leading to its death .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways in pathogens, often leading to the inhibition of essential metabolic processes .
Result of Action
The inhibition of enzyme function, a common result of quinoline derivative action, can lead to the disruption of essential metabolic processes in pathogens, ultimately leading to their death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Eigenschaften
IUPAC Name |
5,7-difluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUMSZBFVGHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-2-methylquinoline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

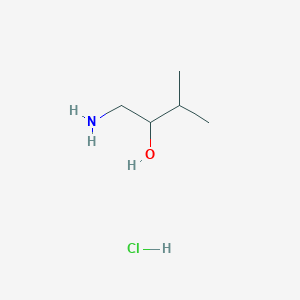
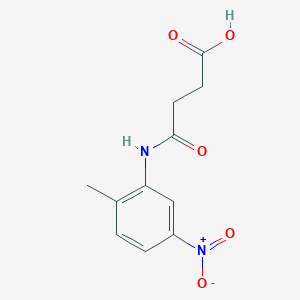
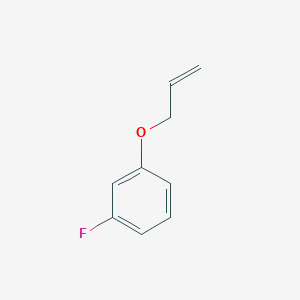

![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)
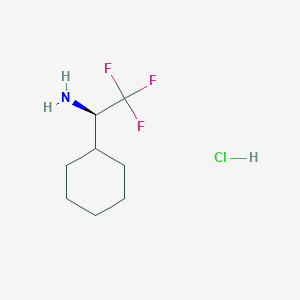


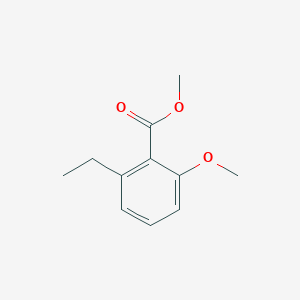
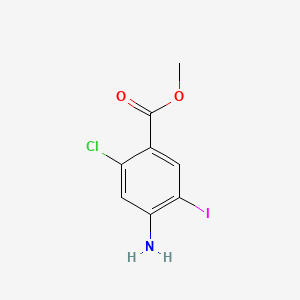
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)
